molecular formula C14H8F3N B1621492 3-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-87-7

3-[3-(Trifluoromethyl)phenyl]benzonitrile

Cat. No.: B1621492
CAS No.: 893734-87-7
M. Wt: 247.21 g/mol
InChI Key: MSTIXQZVGRDESK-UHFFFAOYSA-N
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Description

Significance within Fluorinated Aromatic Compounds and Aryl Nitrile Chemistry

Fluorinated aromatic compounds are of paramount importance in modern chemistry, particularly in the development of pharmaceuticals and advanced materials. The incorporation of fluorine or fluorine-containing groups like trifluoromethyl can dramatically alter a molecule's properties. The trifluoromethyl group, in particular, is a powerful electron-withdrawing group and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. sigmaaldrich.com Its presence can block sites of metabolic oxidation and improve membrane permeability, making it a valuable addition in drug design. fluorochem.co.in

Aryl nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are versatile building blocks in organic synthesis. The nitrile group is a valuable precursor that can be converted into various other functional groups, including amines, amides, and carboxylic acids, through reactions like hydrolysis and reduction. rsc.orgresearchgate.net This reactivity makes aryl nitriles crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. rsc.orgnih.gov The combination of these two functionalities in 3-[3-(Trifluoromethyl)phenyl]benzonitrile creates a molecule with a rich chemical profile, suitable for further elaboration into more complex structures.

The synthesis of such biphenyl (B1667301) structures is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For this compound, a plausible synthetic route is the Suzuki-Miyaura coupling of 3-bromobenzonitrile (B1265711) with 3-(trifluoromethyl)phenylboronic acid or, alternatively, 3-cyanophenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene. fluorochem.co.innih.gov

Overview of Research Trajectories for Benzonitrile (B105546) Derivatives with Trifluoromethyl Moieties

Research into benzonitrile derivatives containing trifluoromethyl groups is an active and expanding area. These compounds are explored as key intermediates and final products in several high-technology and pharmaceutical applications.

In materials science, fluorinated benzonitrile derivatives are investigated for their potential in advanced optoelectronic applications. For instance, certain multifunctional benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for use in organic light-emitting diodes (OLEDs). The electronic properties conferred by the trifluoromethyl and benzonitrile groups can be fine-tuned to achieve specific emission characteristics.

In the field of medicinal chemistry, the scaffold of trifluoromethyl-substituted benzonitriles is present in molecules designed as therapeutic agents. For example, complex derivatives of benzonitrile have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 signaling pathway, a key target in cancer immunotherapy. nih.gov The biphenyl-benzonitrile core, sometimes incorporating a trifluoromethyl group, serves as a foundational structure for building potent inhibitors.

The general synthetic strategy for these types of molecules often relies on robust and versatile cross-coupling reactions. The Suzuki-Miyaura reaction is frequently employed due to its tolerance of a wide variety of functional groups and its effectiveness in forming carbon-carbon bonds between aromatic rings. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC14H8F3N
CAS Number893734-87-7
Melting Point88.9°C
Boiling Point319°C
Density1.29g/cm³
Water Solubility5.27e-5g/L
LogKow (Octanol-Water Partition Coefficient)4.44
Vapor Pressure8.11e-5mmHg
Flash Point151°C
Molar Refractivity61.0cm³

Data sourced from the CompTox Chemicals Dashboard. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIXQZVGRDESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362656
Record name 3-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893734-87-7
Record name 3-[3-(trifluoromethyl)phenyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 3 3 Trifluoromethyl Phenyl Benzonitrile and Analogues

Established Methodologies for Aryl Nitrile Synthesis

The introduction of a cyano group onto an aromatic ring is a cornerstone of organic synthesis, providing a versatile handle for further chemical transformations. dntb.gov.ua Various methods have been developed, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Transition metal-catalyzed cyanation has become a preferred method for synthesizing aryl nitriles due to its high efficiency and broad functional group tolerance compared to traditional methods. rsc.org Palladium, nickel, and copper are the most extensively studied metals for this transformation. rsc.org

Palladium-catalyzed cyanation, first reported by Takagi in 1973, effectively converts aryl bromides and iodides into nitriles. rsc.org Subsequent developments have expanded the scope to include less reactive but more cost-effective aryl chlorides. rsc.orgnih.gov A significant challenge in these reactions is catalyst deactivation by the cyanide ion, which can poison the palladium catalyst at various stages of the catalytic cycle. nih.gov To mitigate this, strategies have been developed that use cyanide sources with low solubility, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)2), or use additives. nih.gov Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) has emerged as a less toxic and highly effective cyanide source for the palladium-catalyzed cyanation of aryl halides. rsc.org

Nickel-catalyzed reactions offer a cost-effective alternative to palladium. researchgate.net These systems can also catalyze the cyanation of aryl chlorides and other (pseudo)halides. researchgate.net Some modern protocols even utilize nitriles like butyronitrile (B89842) as the cyanating agent through a dual catalytic cycle involving retro-hydrocyanation and cross-coupling, providing a safer alternative to highly toxic cyanide salts. researchgate.net

Copper-catalyzed cyanations are also widely used, often in what is known as the Rosenmund-von Braun reaction (see section 2.1.4). Modern protocols use catalytic amounts of copper, often with ligands, to facilitate the reaction under milder conditions than the classical stoichiometric approach. researchgate.net

Catalyst SystemCyanide SourceSubstrateTypical ConditionsKey Features
Pd(OAc)2 / LigandK4[Fe(CN)6]Aryl Bromides/ChloridesDMF or NMP, 120-140 °CEffective for electron-deficient and electron-rich arenes; low toxicity of cyanide source. rsc.org
Pd2(dba)3 / LigandZn(CN)2Aryl Bromides/TriflatesDMF, 80-120 °CWidely used, but Zn(CN)2 is highly toxic. nih.gov
NiCl2(dppp) / ZnKCNAryl ChloridesNMP, 60 °CCost-effective alternative to palladium for aryl chlorides. researchgate.net
CuI / LigandNaCNAryl Bromides/IodidesToluene or NMP, 110 °CMilder version of Rosenmund-von Braun; compatible with various functional groups. researchgate.net

A novel and green approach to aryl nitriles involves the electrochemical oxidative decarboxylation of α-imino-oxy acids. nih.govchemistryviews.org This method generates highly reactive iminyl radicals (R2C=N•), which are then converted into the corresponding nitriles. chemistryviews.orgrsc.org The process is typically conducted under ambient, catalyst-free conditions, making it an environmentally benign alternative to traditional metal-catalyzed reactions. rsc.orgrsc.org

The reaction proceeds via electrolysis in an undivided cell, often using a reticulated vitreous carbon (RVC) anode and a platinum or graphite (B72142) cathode. chemistryviews.orgsemanticscholar.org The α-imino-oxy acid substrate, which can be readily prepared from the corresponding aldehyde, undergoes oxidation at the anode. chemistryviews.org This triggers decarboxylation and fragmentation to yield the iminyl radical, which is subsequently oxidized and deprotonated to form the final nitrile product. rsc.org This method shows excellent functional group tolerance and has been successfully applied to gram-scale synthesis in a one-pot procedure. nih.govchemistryviews.org

The dehydration of aldoximes and primary amides represents a direct and atom-economical route to nitriles. dntb.gov.uaresearchgate.net This transformation involves the removal of a water molecule from the starting material and can be achieved using a wide variety of dehydrating agents. organic-chemistry.org

Historically, harsh reagents like phosphorus pentoxide or thionyl chloride were used, often requiring high temperatures. semanticscholar.orghighfine.com Modern methods employ milder and more selective reagents that allow the reaction to proceed at or below room temperature. organic-chemistry.orgorganic-chemistry.org For instance, XtalFluor-E ([Et2NSF2]BF4) has been shown to efficiently dehydrate both aldoximes and amides in an environmentally friendly solvent like ethyl acetate (B1210297), often in less than an hour at room temperature with only a slight excess of the reagent. organic-chemistry.org This method is compatible with a broad range of substrates, including chiral compounds, which are converted without racemization. organic-chemistry.org

Other notable reagents include the Burgess reagent, which is known for its mild dehydrating capabilities. researchgate.nethighfine.com Biocatalytic approaches using aldoxime dehydratase enzymes are also gaining prominence as a sustainable alternative, operating under very mild conditions in aqueous media. nih.gov

The Sandmeyer and Rosenmund-von Braun reactions are classical methods for introducing a cyano group onto an aromatic ring. dntb.gov.ua

The Sandmeyer reaction involves the transformation of an aromatic primary amine into a nitrile. nih.govorganic-chemistry.org The amine is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide salt, which displaces the diazonium group (N2) to yield the aryl nitrile. organic-chemistry.org The reaction is highly versatile and allows for substitution patterns that are not directly achievable through other means. organic-chemistry.org Modern variations of this reaction are robust, tolerant of air and moisture, and can be performed under mild conditions.

The Rosenmund-von Braun reaction is the cyanation of an aryl halide, typically an aryl bromide or iodide, using a stoichiometric amount of copper(I) cyanide at elevated temperatures (up to 200°C) in a polar, high-boiling solvent like pyridine (B92270) or DMF. nih.govorganic-chemistry.org While effective, the harsh conditions and difficult product purification have led to the development of milder, catalytic versions. researchgate.netorganic-chemistry.org These improved methods use catalytic amounts of copper(I) iodide in the presence of an alkali metal cyanide (e.g., NaCN) and can proceed at lower temperatures, showing greater functional group tolerance. organic-chemistry.org

Introduction of Trifluoromethyl Groups into Aromatic Systems

The trifluoromethyl group is a crucial substituent in many modern pharmaceuticals and agrochemicals. Its introduction into aromatic systems is a key step in the synthesis of compounds like 3-[3-(trifluoromethyl)phenyl]benzonitrile.

The direct introduction of a trifluoromethyl group onto an aromatic ring is typically achieved through cross-coupling reactions catalyzed by transition metals, most commonly copper and palladium. bohrium.com These reactions utilize a variety of trifluoromethylating agents, which act as the source of the "CF3" radical, cation, or anion. mdpi.com

Popular nucleophilic trifluoromethylating agents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. acs.org This stable and easy-to-handle liquid transfers its CF3 group to aryl halides in the presence of a catalyst. Copper-mediated trifluoromethylation of aryl halides using TMSCF3 is a widely used method.

Electrophilic trifluoromethylating agents, such as Togni's and Umemoto's reagents, are also highly effective. researchgate.net These reagents can deliver a CF3 group to aryl organometallic species (e.g., arylboronic acids or Grignard reagents) or participate in photoredox-catalyzed reactions where a CF3 radical is generated and added to the aromatic ring. researchgate.netorientjchem.org For instance, the combination of a photocatalyst like Ir(ppy)3 or Ru(bpy)3Cl2 with a CF3 source can efficiently trifluoromethylate aromatic compounds under visible light irradiation. researchgate.netorientjchem.org

CF3 AgentAgent TypeCatalyst/ConditionsSubstrateKey Features
TMSCF3 (Ruppert-Prakash)NucleophilicCuI, KF, DMFAryl Iodides/BromidesStable, widely used reagent for Cu-catalyzed reactions. acs.org
Togni's ReagentsElectrophilic/RadicalCu or Photoredox (Ir/Ru)Arylboronic acids, AlkenesVersatile for both metal-catalyzed and photoredox reactions. researchgate.netorientjchem.org
CF3SO2Na (Langlois Reagent)Radicalt-BuOOH, MeCN/H2OAryl Diazonium SaltsGenerates CF3 radical under oxidative conditions. researchgate.net
CF3IRadicalPhotoredox (Ru(bpy)3Cl2)Aryl Alkenes/AlkynesUsed in photoredox cycles to generate CF3 radical. orientjchem.org

Radical Trifluoromethylation Approaches

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. Radical trifluoromethylation has emerged as a powerful tool for this purpose due to its tolerance of various functional groups and its applicability to complex aromatic systems. rsc.orgprinceton.edu This approach typically involves the generation of a trifluoromethyl radical (•CF₃), which then adds to an aromatic ring.

The synthesis can be envisioned as the trifluoromethylation of a 3-phenylbenzonitrile precursor. The •CF₃ radical can be generated from various sources, such as triflyl chloride (CF₃SO₂Cl) or sodium triflinate (NaSO₂CF₃, Langlois' reagent), often facilitated by an initiator or a catalyst. princeton.edursc.org Photoredox catalysis, in particular, has provided mild and efficient pathways for these reactions. princeton.edunih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, initiates a single electron transfer (SET) process that leads to the formation of the •CF₃ radical. princeton.edu This radical then attacks the arene substrate.

The regioselectivity of the radical addition is a key consideration. For substrates with multiple available positions, the reaction can sometimes lead to a mixture of isomers. princeton.edu However, in many cases, the addition is highly regioselective, often targeting positions of high electron density or potential metabolic susceptibility. princeton.edu Catalyst-free methods have also been developed, using simple initiators like sodium persulfate in environmentally friendly solvent systems such as water-acetonitrile, which can be scaled up to the gram level with excellent yields. rsc.org

Table 1: Selected Radical Trifluoromethylation Methods for Arenes

CF₃ Source Catalyst/Initiator Conditions Substrate Type Key Features
CF₃SO₂Cl Ru(bpy)₃Cl₂ (Photocatalyst) Visible Light, Ascorbic Acid Arenes, Heterocycles High efficiency, mild conditions, broad substrate scope. princeton.edu
NaSO₂CF₃ Sodium Persulfate (Initiator) 30 °C, Water-Acetonitrile Arenes Catalyst-free, environmentally friendly, scalable. rsc.org
Togni's Reagent None (Photochemical) UV Light Arenes Redox-neutral, catalyst-free approach. nih.gov

Multi-step Synthesis Pathways for Complex Benzonitrile (B105546) Derivatives

The construction of the core biphenyl (B1667301) structure of this compound is typically achieved through multi-step pathways that assemble the two phenyl rings and introduce the required functional groups.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro, cyano, or trifluoromethyl) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the nitrile group. For instance, a precursor molecule like 3-halo-3'-(trifluoromethyl)biphenyl could be reacted with a cyanide salt (e.g., NaCN or KCN). The trifluoromethyl group on one ring and the future nitrile group's position on the other ring would influence the reactivity of the halo-biphenyl substrate. The general mechanism proceeds in two steps: addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the halide leaving group. libretexts.org While less common than cross-coupling for building the biphenyl backbone itself, SNAr is a viable and important method for the late-stage introduction of the cyano functionality.

Table 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Conditions

Substrate Nucleophile Conditions Product Type Notes
2,4-Dinitrochlorobenzene NaOH Room Temperature Substituted Phenol Classic example showing activation by ortho/para nitro groups. libretexts.org
1,2-Dichlorobenzene 3-Methylindole KOH, DMSO, 100 °C N-Aryl Indole (B1671886) Demonstrates C-N bond formation via SNAr of a chloroarene. mdpi.com
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Various Nucleophiles (e.g., NH₃, MeONa) DMSO or other solvents Substituted SF₅-Benzenes Shows reactivity of activated fluoroarenes. beilstein-journals.org

Carbon-Carbon Bond-Forming Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing unsymmetrical biaryls like this compound. rsc.orgorgsyn.org The Suzuki-Miyaura coupling is arguably the most prominent and widely used method due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts. acs.org

The synthesis of the target molecule via Suzuki coupling would involve the reaction between an arylboronic acid (or its ester derivative) and an aryl halide. Two primary disconnections are possible:

Coupling of (3-cyanophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene.

Coupling of 3-bromobenzonitrile (B1265711) with (3-(trifluoromethyl)phenyl)boronic acid.

The reaction requires a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate or sodium carbonate, in a suitable solvent mixture, often containing water. acs.orgrug.nl The synthesis of fluorinated biaryl compounds via Suzuki coupling has been extensively researched, demonstrating the viability of coupling electron-poor substrates. acs.org Despite the success, challenges such as competitive proto-deboronation of the boronic acid can occur, sometimes necessitating careful optimization of the catalyst system, base, and solvent. orgsyn.orgrug.nl

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent
2-Bromoindene 2,2'-Biphenyldiboronic acid [Pd(PPh₃)₄] (n-Bu)₄NOH Toluene/Methanol
Aryl Iodide Arylboronic acid Pd(OAc)₂ (ligandless) K₃PO₄ Acetone/Water
5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene (3,4,5-Trifluorophenyl)boronic acid Pd(dba)₂ / CyJohnPhos K₃PO₄ Toluene/Water

Green Chemistry Approaches in this compound Synthesis

Adopting green chemistry principles is essential for developing sustainable synthetic processes in the chemical and pharmaceutical industries. unibo.itjddhs.com This involves using safer solvents, recyclable catalysts, and energy-efficient conditions to minimize waste and environmental impact.

Catalytic Systems for Environmentally Friendly Production

The development of environmentally benign catalytic systems is a key focus in the green synthesis of this compound. jddhs.com

For Trifluoromethylation: A move away from stoichiometric reagents towards catalytic methods is preferred. Photoredox catalysis using inexpensive and sustainable organic dyes, such as eosin (B541160) Y, offers an attractive alternative to systems based on rare and costly metals like iridium and ruthenium. acs.org Furthermore, catalyst-free systems that operate in greener solvents like water-acetonitrile mixtures significantly improve the environmental profile of the reaction. rsc.org

For Cyanation: Traditional cyanation often involves highly toxic reagents like NaCN or CuCN. Greener alternatives include the use of potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic source of cyanide ions. mdpi.com The development of recyclable catalytic systems, such as palladium nanoparticles immobilized on polymeric supports (e.g., Pd/C), allows for easy separation of the catalyst from the reaction products and its reuse in multiple cycles, although decreases in yield after recycling have been reported. mdpi.com

For Coupling Reactions: In Suzuki couplings, minimizing the amount of palladium catalyst is both economically and environmentally beneficial. The use of highly active, ligandless palladium catalysts can allow for extremely low catalyst loadings. orgsyn.org Performing these reactions in greener solvents, such as water or acetone, instead of traditional organic solvents like DMF or dioxane, further enhances the sustainability of the process. orgsyn.orgmdpi.com Ionic liquids have also been explored as recyclable reaction media that can act as both solvent and catalyst. researchgate.netrsc.org

Table 4: Comparison of Traditional vs. Green Catalytic Approaches

Reaction Step Traditional Approach Green Chemistry Approach
Trifluoromethylation Stoichiometric heavy metal oxidants Photoredox catalysis with organic dyes; Catalyst-free in water. rsc.orgacs.org
Cyanation NaCN, CuCN, H_CN_ K₄[Fe(CN)₆]; Immobilized/recyclable catalysts (e.g., Pd-PVI-PVC). mdpi.com

| C-C Coupling | High loadings of Pd-phosphine catalysts in organic solvents | Low-loading, ligandless Pd catalysts; Reactions in water or acetone. orgsyn.org |

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing yield and selectivity while minimizing energy consumption and waste is a central tenet of green chemistry. researchgate.net

Solvent and Temperature: The choice of solvent is critical. Green solvents like water, ethanol, or supercritical CO₂ are preferred over hazardous solvents. jddhs.com Optimizing the temperature can also have a significant impact; for example, microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net For some radical trifluoromethylations, reactions can proceed efficiently at a mild 30 °C. rsc.org

Catalyst Loading and Reagents: For coupling reactions, meticulous optimization can lead to high yields with very low catalyst loadings, sometimes as low as 0.02 mol%. orgsyn.org This minimizes contamination of the product with heavy metals and reduces costs. The molar ratio of reagents is also a key parameter to optimize. For example, in a Pinner-type synthesis of orthoesters from nitriles, adjusting the molar ratio of nitrile to alcohol and acid was crucial for achieving high yields (>90%). unive.it

Selectivity Control: In reactions with multiple potential outcomes, such as the radical trifluoromethylation of an arene, reaction conditions can be tuned to favor the desired isomer. princeton.edu For Suzuki couplings, side reactions like proto-deboronation can be suppressed by careful selection of the base, solvent, and temperature, thereby increasing the yield of the desired biaryl product. rug.nl The use of high-throughput experimentation (HTE) allows for the rapid screening of a wide range of conditions to identify the optimal protocol for maximizing both yield and selectivity in an economically viable manner. rug.nl

Table 5: Optimization Parameters for Improved Yield and Selectivity

Reaction Type Parameter to Optimize Effect on Outcome Example
Suzuki Coupling Base/Solvent System Prevents side reactions (e.g., proto-deboronation), increases yield. Using (n-Bu)₄NOH in toluene/methanol led to product precipitation and a clean reaction at low catalyst loading. rug.nl
Radical Trifluoromethylation Equivalents of CF₃ Source Control over degree of substitution (mono- vs. di-substitution). Varying the amount of CF₃I allowed for selective mono- or bis-trifluoromethylation. princeton.edu
Nucleophilic Aromatic Substitution Temperature and Reagent Ratio Increased conversion and yield. Increasing the temperature to 120°C and using 2 equivalents of Selectfluor resulted in a 94% yield. researchgate.net

Computational and Theoretical Investigations of 3 3 Trifluoromethyl Phenyl Benzonitrile

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the properties of 3-[3-(trifluoromethyl)phenyl]benzonitrile at the molecular level. These calculations offer a lens into the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to determine the electronic structure of molecules. researchgate.netnih.gov For a molecule like this compound, these methods can predict its optimized geometry, bond lengths, bond angles, and thermodynamic properties with a high degree of accuracy. epstem.netsuperfri.orgnih.gov

One of the most widely used DFT methods is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT to provide a balance of accuracy and computational efficiency. quora.comresearchgate.net When applied to aromatic compounds, DFT methods, often paired with basis sets like 6-311++G(d,p), can accurately calculate vibrational frequencies and other spectroscopic parameters. researchgate.net Ab initio methods, while often more computationally intensive, provide a rigorous quantum mechanical framework for these calculations without relying on empirical parameterization. nih.gov

Computational MethodBasis SetKey Calculated Properties
DFT (e.g., B3LYP)e.g., 6-311++G(d,p)Optimized Geometry, Vibrational Frequencies, Thermodynamic Parameters
Ab Initio (e.g., HF, MP2)e.g., 6-311++G(d,p)Electronic Energy, Electron Correlation Effects

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.commalayajournal.org

Molecular OrbitalDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalElectron-donating capacity (nucleophilicity)
LUMOLowest Unoccupied Molecular OrbitalElectron-accepting capacity (electrophilicity)
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.denih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface of the molecule. researchgate.net

Typically, regions of negative potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show significant negative potential around the nitrogen atom of the nitrile group and the fluorine atoms of the trifluoromethyl group due to their high electronegativity. The aromatic rings would exhibit a more complex potential distribution influenced by the attached substituents. This visual representation is instrumental in understanding intermolecular interactions. ajchem-a.com

Substituent Effects and Reactivity Predictions

The chemical behavior of this compound is heavily influenced by its substituents, the trifluoromethyl and cyano groups. Their electronic effects dictate the molecule's reactivity and the regioselectivity of its reactions.

Inductive and Mesomeric Contributions of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its effect is primarily due to the strong negative inductive effect (-I) of the highly electronegative fluorine atoms, which pull electron density through the sigma bonds of the molecule. nih.govvaia.comchemistrysteps.com This inductive withdrawal deactivates the attached phenyl ring towards electrophilic substitution. vaia.com

The mesomeric, or resonance, effect (-M) describes the delocalization of pi-electrons. wikipedia.orgslideshare.net For the trifluoromethyl group, the mesomeric effect is generally considered to be weak compared to its dominant inductive effect. This strong electron withdrawal significantly influences the charge distribution across the entire this compound molecule, impacting its chemical properties and reactivity. nih.gov

Correlation with Hammett Constants and Other Electronic Descriptors

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org This is achieved through substituent constants (σ), which are determined for meta (σm) and para (σp) positions. libretexts.org

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. libretexts.org Both the trifluoromethyl group and the cyano group are characterized by positive Hammett constants, signifying their strong electron-withdrawing nature. science.govresearchgate.net The position of these groups on the phenyl rings of this compound will dictate the electronic character at different sites of the molecule, which can be correlated with its reactivity in various chemical transformations.

SubstituentHammett Constant (σm)Hammett Constant (σp)Electronic Effect
-CF30.430.54Strongly electron-withdrawing
-CN0.560.66Strongly electron-withdrawing

Note: Hammett constant values are general and can vary slightly depending on the specific reaction and conditions.

Influence on Reaction Mechanisms and Intermediate Stability (e.g., Carbenium Ions)

The electronic architecture of this compound, characterized by the presence of two powerful electron-withdrawing groups—the trifluoromethyl (CF3) group and the cyano (CN) group—profoundly influences its reactivity and the stability of intermediates formed during chemical reactions. The CF3 group, positioned on one phenyl ring, and the CN group on the other, synergistically decrease electron density across the biphenyl (B1667301) system. This electronic deficiency is a critical factor in determining the molecule's behavior in ionic reaction mechanisms.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) for structurally related molecules reveals that electron-withdrawing groups significantly lower the energy of both orbitals. For instance, in studies of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a low HOMO energy (-7.38 eV) was calculated, indicating difficulty in donating an electron. mdpi.com A large HOMO-LUMO energy gap, as seen in related benzamide (B126) derivatives, suggests high kinetic stability and low reactivity. mdpi.com

In the context of reaction mechanisms involving cationic intermediates, such as carbenium ions, the presence of the CF3 and CN groups would be highly destabilizing. Carbenium ions are electron-deficient species that are stabilized by electron-donating groups through inductive or resonance effects. Conversely, the strong negative inductive effect (-I) of the trifluoromethyl and cyano groups would withdraw electron density from the carbocationic center, intensifying its positive charge and thereby increasing its energy and reactivity.

Theoretical investigations into the reaction mechanisms of other complex molecules, like substituted phenylpropyl radicals nih.gov and pyrazolines, mdpi.com demonstrate how computational chemistry can elucidate reaction pathways. These studies show that the stability of radical or ionic intermediates is a key determinant of the energetic barriers for reactions like cyclization, fragmentation, or elimination. nih.govmdpi.com For this compound, any reaction proceeding through a carbenium ion intermediate on the aromatic rings would likely face a significant activation energy barrier due to the inherent electronic destabilization.

Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling has become an indispensable tool in modern medicinal chemistry and materials science for understanding how a molecule's structure relates to its biological activity or physical properties. For a compound like this compound, computational techniques offer a pathway to rationally design derivatives with enhanced potency, selectivity, or desired characteristics, thereby elucidating its Structure-Activity Relationship (SAR).

In silico (computer-based) design is a foundational step in the optimization of lead compounds. This process leverages computational models to predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources. Research on analogous structures, such as 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, provides a clear blueprint for this approach. nih.govnih.gov The process typically begins with a lead compound that exhibits a desirable, albeit non-optimal, activity.

The optimization cycle involves:

Lead Compound Analysis : The structure of a lead compound containing the 3-(trifluoromethyl)phenyl moiety is used as a starting point. nih.gov

Structural Modification : Guided by computational models, chemists introduce targeted modifications. For this compound, this could involve altering the substitution pattern, replacing a phenyl ring with a heterocycle, or modifying the linker between the rings.

Property Prediction : The newly designed virtual compounds are then evaluated using computational methods. DFT calculations can predict electronic properties like the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions crucial for intermolecular interactions. mdpi.com

Selection and Synthesis : The most promising candidates identified in silico are then selected for chemical synthesis and subsequent experimental testing. nih.gov

This iterative cycle of design, prediction, and testing allows for the systematic exploration of chemical space and the refinement of the SAR, leading to the development of molecules with optimized activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the molecular basis of a drug's action and for structure-based drug design.

Studies on various compounds containing the 3-(trifluoromethyl)phenyl group have consistently highlighted its importance for binding within hydrophobic pockets of protein active sites. nih.govnih.gov For example, in the design of phytoene (B131915) desaturase (PDS) inhibitors, the m-trifluoromethyl phenyl group of the lead compound was found to engage in critical hydrophobic interactions with surrounding amino acid residues like alanine, phenylalanine, and leucine. nih.gov Similarly, docking studies of N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea against the Epidermal Growth Factor Receptor (EGFR) demonstrated its potential as an inhibitor, with calculated binding affinities indicating strong interaction. researchgate.net

For this compound, a molecular docking study would proceed as follows:

A high-resolution crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB).

The 3D structure of the ligand, this compound, is generated and its energy is minimized.

Docking software (e.g., AutoDock) is used to place the ligand into the binding site of the protein in numerous possible conformations and orientations. nih.gov

The resulting poses are "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy values typically indicate more favorable interactions.

Interactive Data Table: Hypothetical Molecular Docking Results

The following table presents hypothetical docking data for this compound and its designed analogues against a putative protein kinase target. This illustrates how docking results are used to compare compounds.

Compound IDStructure ModificationPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Lead-01 This compound-7.8Leu25, Val33, Ala50, Phe101Hydrophobic, π-π Stacking
ANA-02 4'-amino substitution-8.5Leu25, Val33, Asp103 Hydrophobic, Hydrogen Bond
ANA-03 2'-fluoro substitution-8.1Leu25, Val33, Ala50, Phe101Hydrophobic, π-π Stacking
ANA-04 Cyano group replaced with amide-9.2Val33, Ala50, Gln99 , Asp103 Hydrophobic, Hydrogen Bond

Biological Activity and Pharmacological Relevance of 3 3 Trifluoromethyl Phenyl Benzonitrile Derivatives

Role as Precursors and Intermediates in Pharmaceutical Synthesis

The (trifluoromethyl)phenyl]benzonitrile core is a key building block in the creation of complex therapeutic agents. Its derivatives serve as crucial precursors in the synthesis of drugs targeting a range of diseases, most notably in the field of oncology and endocrinology.

Derivatives of (trifluoromethyl)phenyl]benzonitrile are fundamental to the synthesis of non-steroidal antiandrogen drugs used in the treatment of prostate cancer. google.com These drugs function by competitively inhibiting the binding of androgens like testosterone (B1683101) to the androgen receptor (AR). google.com

Bicalutamide (B1683754): The synthesis of Bicalutamide, a widely used antiandrogen, often involves the intermediate 4-amino-2-(trifluoromethyl)benzonitrile. manusaktteva.comgoogle.com This precursor is reacted in a multi-step process, for instance, with methacryloyl chloride, followed by epoxidation, ring-opening with 4-fluorothiophenol, and subsequent oxidation to yield the final bicalutamide molecule. google.comnih.gov One patented process describes reacting N-[4-cyano-3-(trifluoromethyl)-phenyl-]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl-propionamide, derived from the benzonitrile (B105546) intermediate, to form bicalutamide. google.com

Enzalutamide: Enzalutamide is a second-generation androgen receptor inhibitor approved for treating castration-resistant prostate cancer (CRPC). nih.govrhhz.net Its synthesis also relies on a (trifluoromethyl)benzonitrile scaffold. A common starting material is 4-amino-2-trifluoromethyl benzonitrile. google.com This is converted into an isothiocyanate intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which then undergoes cyclization and further reactions to build the complex imidazolidinone structure of enzalutamide. google.comgoogle.comepo.org Enzalutamide is chemically described as 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide, highlighting the central role of the cyano-trifluoromethyl-phenyl moiety. epo.org

DrugPrecursor/IntermediateTherapeutic Use
Bicalutamide4-Amino-2-(trifluoromethyl)benzonitrile manusaktteva.comgoogle.comProstate Cancer (Antiandrogen) google.com
Enzalutamide4-Amino-2-(trifluoromethyl)benzonitrile / 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile google.comgoogle.comCastration-Resistant Prostate Cancer (AR Inhibitor) nih.govrhhz.net

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced effects on reproductive tissues. The (trifluoromethyl)phenyl]benzonitrile structure is a key pharmacophore in many SARM candidates.

Research has identified potent SARMs built upon this framework. For example, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f) was identified as a clinical candidate with an ideal SARM profile. nih.govebi.ac.uk The synthesis of such compounds often starts with a (trifluoromethyl)phenyl]benzonitrile derivative, which is then elaborated to introduce the desired side chains that confer selective androgen receptor agonistic activity. nih.govgoogle.com The pentafluorosulfanyl (SF5) group, a bioisostere of the trifluoromethyl group, has also been explored in SARM development, with derivatives of ostarine (B1683759) being synthesized using 4-amino-2-(pentafluorosulfanyl)benzonitrile. nih.gov

Beyond antiandrogens and SARMs, 3-[3-(trifluoromethyl)phenyl]benzonitrile and its isomers are recognized as versatile building blocks for a wide array of bioactive compounds. chemimpex.com The unique chemical properties conferred by the trifluoromethyl and nitrile groups make this scaffold valuable for creating novel drug candidates in various therapeutic areas. chemimpex.comchemimpex.com For instance, derivatives have been used to synthesize inhibitors of the PD-1/PD-L1 pathway for cancer immunotherapy and potent growth inhibitors of drug-resistant bacteria. mdpi.comnih.gov The trifluoromethylphenyl moiety is a feature in several approved drugs, underscoring its importance in drug discovery. mdpi.com

Impact of the Trifluoromethyl Group on Biological Properties

The trifluoromethyl (-CF3) group is a critical component that significantly modulates the physicochemical and pharmacological properties of a drug molecule. Its incorporation into the benzonitrile scaffold is a deliberate strategy in drug design to optimize a compound's therapeutic potential. nih.govnih.govnih.gov

The -CF3 group plays a crucial role in enhancing two key properties of drug candidates: lipophilicity and metabolic stability. mdpi.comwechemglobal.com

Lipophilicity: The trifluoromethyl group is highly lipophilic, with a Hansch π parameter of +0.88. mdpi.com Increased lipophilicity can improve a compound's absorption, distribution, and ability to cross biological membranes. mdpi.comnih.gov This property is often fine-tuned to achieve an optimal balance for membrane permeability and bioavailability. researchgate.net

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. wechemglobal.comresearchgate.net By blocking a potential site of metabolism, the -CF3 group can increase the metabolic stability of a drug, leading to a longer half-life and improved bioavailability. nih.govmdpi.com

PropertyEffect of Trifluoromethyl (-CF3) GroupPharmacological Implication
LipophilicityIncreases lipophilicity (Hansch π = +0.88) mdpi.comEnhanced absorption and distribution mdpi.com
Metabolic StabilityHigh resistance to enzymatic degradation due to strong C-F bond mdpi.comresearchgate.netIncreased half-life and bioavailability nih.govwechemglobal.com

Influence on Receptor Binding Affinity

The structural modifications of this compound derivatives play a crucial role in their binding affinity to various biological targets. The inclusion of the trifluoromethyl group often enhances the lipophilicity of molecules, which can facilitate membrane permeability and influence drug-receptor interactions. nih.gov For instance, the trifluoromethoxy group, a related functional group, is noted to improve bioavailability and binding affinity in target molecules used in pharmaceuticals. atomfair.com

In the context of anticancer activity, derivatives of N1-(3-(Trifluoromethyl)phenyl) isophthalamide (B1672271) have been designed based on pharmacophore models to act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Molecular docking and binding energy estimations are used to predict and rationalize the binding of these derivatives to the receptor's active site. nih.gov Similarly, in the development of inhibitors for the programmed cell-death protein 1 (PD-1)/programmed cell death 1 ligand 1 (PD-L1) immune checkpoint, biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized, with their binding affinity for the target proteins being a key determinant of their potential efficacy. acs.org

The strategic placement of substituents on the phenyl rings of these derivatives is critical. For example, in the development of inhibitors for the Hepatitis C Virus (HCV), the addition of electron-withdrawing groups to the aromatic substituent of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives resulted in compounds with a better therapeutic index, suggesting an influence on target binding and selectivity. nih.gov

Exploration of Specific Biological Targets and Therapeutic Areas

Derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications, targeting specific enzymes and cellular processes involved in various diseases.

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Derivatives of the this compound scaffold have shown potential as kinase inhibitors.

Sorafenib, a drug containing a 4-chloro-3-(trifluoromethyl)phenyl moiety, is a multi-kinase inhibitor used in cancer treatment. mdpi.com Following this line of research, a series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogues were synthesized and showed inhibitory potential against the viability of liver, breast, and leukemia cancer cell lines. nih.gov

In the context of Chronic Myeloid Leukemia (CML), novel tyrosine kinase inhibitors structurally related to nilotinib, which contains a trifluoromethyl group, have been developed. mdpi.com Some of these new derivatives, which integrate a benzamide (B126) ring, showed potent inhibition of the BCR-ABL tyrosine kinase, with IC50 values in the nanomolar range, even more potent than the established drug Imatinib. mdpi.com For example, certain 3- and 5-bromine-derivatives demonstrated significant inhibitory activity. mdpi.com

Quizartinib, another potent second-generation kinase inhibitor, has been shown to effectively inhibit mutant forms of FLT3, PDGFRA, and KIT isoforms, leading to the induction of apoptosis in leukemia models. nih.gov Additionally, novel phthalic-based derivatives have been designed as potential tyrosine kinase inhibitors, with compounds like N1-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(3-(trifluoromethyl)phenyl)isophthalamide showing promise. nih.gov

Table 1: Kinase Inhibition Activity of Selected Derivatives

Compound Class Target Kinase(s) Key Findings
N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides Various cancer-related kinases Inhibition of viability in liver, breast, and leukemia cancer cell lines. nih.gov
Nilotinib-related derivatives BCR-ABL Nanomolar IC50 values, more potent than Imatinib. mdpi.com
Quizartinib (AC220) FLT3, PDGFRA, KIT Potent inhibition of mutant isoforms, inducing apoptosis in leukemia cells. nih.gov
Phthalic-based derivatives Tyrosine kinases Promising inhibitory activity in designed compounds. nih.gov

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma, epilepsy, and cancer. unifi.it Derivatives containing the trifluoromethylphenyl moiety have been explored as CA inhibitors.

A series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were investigated for their ability to inhibit four human CA isoforms (hCA I, II, IX, and XII). nih.gov Several of these compounds, particularly those in the 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide series, were found to be potent inhibitors of the tumor-associated isoform hCA IX, with some exhibiting better activity than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov For instance, compound 5f (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide) was a notable inhibitor of hCA II. nih.gov

In another study, new aliphatic primary sulfonamides with 1,2,3-triazole linkers were designed as selective inhibitors of hCA III. nih.gov The presence of substituents on the phenyl ring generally improved inhibition potency against hCA III. For example, shifting a methoxy (B1213986) group from a para to a meta position on the phenyl ring enhanced the inhibitory activity. nih.gov Furthermore, a novel class of inhibitors based on a 1-(3-(phenyl/4-fluorophenyl)-7-imino-3H- nih.govnih.govnih.govtriazolo[4,5d]pyrimidin-6(7H)-yl)urea structure was designed to target the tumor-associated CAIX isoform. lookchem.com

Table 2: Carbonic Anhydrase Inhibition by Selected Derivatives

Compound Series Target Isoform(s) Inhibition Data (Ki or IC50) Key Findings
Pyrazole- and Pyridazinecarboxamide-Benzenesulfonamides hCA I, II, IX, XII Compound 4c , 5b , 15 : Ki < 25.8 nM for hCA IX More potent than Acetazolamide against hCA IX. nih.gov
Aliphatic Primary Sulfonamides with 1,2,3-Triazole Linkers hCA III 29 : Ki = 553.6 nM; 42 : Ki = 675.8 nM Substituents on the phenyl ring improved potency against hCA III. nih.gov
1,2,3-Triazolo[4,5d]pyrimidin-6(7H)-yl)urea Derivatives CAIX TPUI: kD= 0.048 µM High binding affinity and selectivity for CAIX. lookchem.com

The trifluoromethylphenyl scaffold is a common feature in many compounds developed for their anticancer properties. nih.gov The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines.

Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and tested for antiproliferative activity. nih.gov Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active, showing a strong cytotoxic effect against melanoma cell lines C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM). nih.gov

Derivatives of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramide (B147143) have also been assessed for their anticancer potential against liver, breast, and leukemia cell lines. nih.gov Furthermore, research on biphenyl (B1667301) derivatives has shown they can induce cytotoxicity in various cancer cell lines, with IC50 values comparable to some existing chemotherapeutic agents. The mechanism of action for some of these compounds involves inducing apoptosis in cancer cells. nih.gov For instance, selinexor, which is synthesized from 3,5-bis(trifluoromethyl)benzonitrile, has demonstrated high cytotoxicity in several myeloid leukemia cell lines with IC50 values below 0.5 mM. mdpi.com

Table 3: Anticancer Activity of Selected this compound Derivatives

Derivative Class Cancer Cell Line(s) Activity (IC50)
Thiazolo[4,5-d]pyrimidines C32 (Melanoma), A375 (Melanoma) 3b : 24.4 µM (C32), 25.4 µM (A375) nih.gov
N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides Liver (HEP3BPN 11), Breast (MDA-MB 453), Leukemia (HL 60) Demonstrated inhibitory potential nih.gov
Selinexor Myeloid leukemia < 0.5 mM mdpi.com

Derivatives of this compound have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi. The trifluoromethyl group is often incorporated to enhance the biological activity of these compounds. chemimpex.com

Antibacterial Activity: Novel pyrazole (B372694) derivatives with N-(trifluoromethyl)phenyl substituents have been synthesized and found to be potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govresearchgate.net One of the most potent compounds, a bromo and trifluoromethyl substituted derivative (25 ), inhibited some S. aureus strains with a minimum inhibitory concentration (MIC) of 0.78 μg/mL. nih.gov Another series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives also showed strong activity against Gram-positive bacteria, with MIC values as low as 0.25 µg/mL. mdpi.com Dichloro aniline (B41778) derivatives (19 and 20 ) and a 4-bromo-3-chloro-aniline-substituted pyrazole (21 ) were particularly effective, with MICs of 0.5 μg/mL against S. aureus strains. mdpi.com

Hydrazone derivatives have also been explored. A study on 3-(3-(trifluoromethyl)phenyl)-3-(2-hydroxy-5-methylphenyl)-propanehydrazones revealed that several compounds exhibited excellent antibacterial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, with zones of inhibition ranging from 26-32 mm for the most active compounds. researchgate.net

Antifungal Activity: Trifluoromethylphenyl amides (TFMPAs) have been designed and evaluated for fungicidal activity against various plant pathogens. nih.gov Compound 7a (2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide) displayed the strongest and broadest antifungal activity. nih.gov Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy groups have also been synthesized and tested. nih.gov Compounds A3 and B3 , which contain an indole (B1671886) ring, showed potent activity against Candida albicans and Aspergillus niger, with zones of inhibition (20-26 mm) greater than the standard drug fluconazole. nih.gov

Additionally, N-phenylbenzamide derivatives with a trifluoromethylpyrimidine moiety have demonstrated good in vitro bioactivities against fungi like Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. semanticscholar.org

Table 4: Antimicrobial Activity of Selected Derivatives

Derivative Class Target Microbe(s) Activity (MIC or Zone of Inhibition)
N-(trifluoromethyl)phenyl pyrazoles MRSA, E. faecalis 25 : 0.78 μg/mL (MIC) nih.gov
3,5-bis(trifluoromethyl)phenyl pyrazoles Gram-positive bacteria As low as 0.25 µg/mL (MIC) mdpi.com
Hydrazones S. aureus, E. coli, etc. 26-32 mm (Zone of Inhibition)
Trifluoromethylphenyl amides Plant pathogenic fungi 7a showed broad-spectrum activity nih.gov
Chalcones C. albicans, A. niger A3/B3 : 20-26 mm (Zone of Inhibition) nih.gov
N-phenylbenzamides B. dothidea, B. cinerea >84.4% inhibition at 50 μg/mL semanticscholar.org

The search for novel inhibitors of the Hepatitis C Virus (HCV) has also led to the investigation of compounds containing the 3-(trifluoromethyl)phenyl structure. Although direct-acting antivirals have revolutionized HCV treatment, there is still a need for new therapeutic options. nih.gov

A series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were designed as metal ion chelators with anti-HCV activity. nih.gov In this series, it was noted that derivatives with an electron-withdrawing group, such as a trifluoromethyl group on the C-7 aromatic substituent (21h ), were less cytotoxic and had a better therapeutic index. nih.gov

In another approach, chemical optimization of a 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile lead compound resulted in a new scaffold, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives, with significantly enhanced anti-HCV activity. nih.gov The most effective compound from this study, 35 (L0909), was a potent HCV entry inhibitor with an EC50 value of 0.022 μM and a selectivity index greater than 600. nih.gov This compound demonstrated oral availability and low toxicity in in vivo studies. nih.gov Other research has also focused on flavonoid-triazolyl hybrids and acridone (B373769) derivatives as potential anti-HCV agents, with some acridone compounds found to inhibit the HCV NS3 helicase. nih.govnih.govplos.org

Table 5: Anti-HCV Activity of Selected Derivatives

Derivative Class Mechanism of Action Activity (EC50) Key Findings
2-((4-Arylpiperazin-1-yl)methyl)benzonitriles HCV Entry Inhibition 35 (L0909): 0.022 µM Potent, orally available, and low toxicity. nih.gov
3-Hydroxyquinazoline-2,4(1H,3H)-diones Metal Ion Chelation - Trifluoromethyl group improved therapeutic index. nih.gov
Acridone Derivatives NS3 Helicase Inhibition - Identified as a suitable scaffold for anti-HCV agents. nih.gov

Central Nervous System (CNS)-Targeted Drug Development

Derivatives of this compound have been the subject of intensive research in the pursuit of new treatments for a range of CNS disorders. A notable area of investigation is their role as modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is implicated in the pathophysiology of anxiety, depression, and schizophrenia. sci-hub.se Furthermore, research has extended to the development of these derivatives as potential therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

One significant derivative, 3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) , has been identified as a selective mGluR5 negative allosteric modulator (NAM). sci-hub.se This compound has demonstrated anxiolytic-like effects in preclinical models. sci-hub.se Conversely, other derivatives have been developed as mGluR5 positive allosteric modulators (PAMs), which have shown potential as antipsychotic agents. sci-hub.se

In the context of neurodegenerative diseases, derivatives of the core scaffold are being explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Reduced cholinergic neurotransmission is a hallmark of Alzheimer's disease. researchgate.net Additionally, research has indicated the potential of these compounds to modulate the serotonergic and dopaminergic systems, which are critical in the regulation of mood, cognition, and motor control. nih.govnih.gov For instance, the compound N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB) has shown antidepressant-like effects in animal models through its interaction with the serotonergic system. nih.gov It has also been found to modulate the dopaminergic system, specifically the D1 and D2 receptors. nih.gov

Furthermore, N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated as potential PET radioligands for imaging the N-methyl-D-aspartate (NMDA) receptor in its active state. nih.govnih.gov Dysregulation of the NMDA receptor is associated with several neuropsychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govnih.gov

Interactive Table of CNS-Targeted Derivatives

Compound NameTargetPotential Therapeutic Application
3-fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)mGluR5 Negative Allosteric ModulatorAnxiety sci-hub.se
N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide hydrochloride (VU0360172)mGluR5 Positive Allosteric ModulatorAntipsychotic sci-hub.se
N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamideAcetylcholinesterase and Butyrylcholinesterase InhibitorAlzheimer's Disease nih.gov
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB)Serotonin (5-HT1A and 5-HT3) and Dopamine (D1 and D2) Receptor ModulatorDepression nih.govnih.gov
N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidinesNMDA Receptor (PCP binding site)PET Imaging in Neuropsychiatric Disorders nih.govnih.gov

Mechanisms of Action for Biologically Active Derivatives

The therapeutic potential of this compound derivatives stems from their diverse mechanisms of action at the molecular level. These include direct interactions with signal transduction pathways and their utility as precursors in the synthesis of more complex and potent active pharmaceutical ingredients.

A primary mechanism of action for many derivatives of this compound is the allosteric modulation of G-protein coupled receptors (GPCRs), such as the mGluR5. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, leading to a potentiation (in the case of PAMs) or an inhibition (in the case of NAMs) of the receptor's response to the endogenous ligand. sci-hub.se For example, VU0285683 acts as a NAM at the mGluR5 receptor, binding to the same site as the well-characterized NAM, 2-methyl-6-(phenylethynyl)-pyridine (MPEP). sci-hub.se This modulation of the glutamatergic system can have profound effects on neuronal excitability and synaptic plasticity.

In the context of Alzheimer's disease, certain derivatives function as enzyme inhibitors. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide has been shown to inhibit both AChE and BuChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission. nih.gov

The antidepressant-like effects of CF3SePB are attributed to its interaction with the serotonergic system, specifically involving the 5-HT1A and 5-HT3 receptors. nih.govresearchgate.net Pre-treatment with antagonists for these receptors has been shown to block the antidepressant-like activity of CF3SePB in animal models. researchgate.net Subsequent research has also implicated the dopaminergic system, with antagonists for D1 and D2 receptors preventing the observed anti-immobility effects. nih.gov

The this compound scaffold is a valuable starting point in fragment-based drug discovery (FBDD). frontiersin.orgnih.govfrontiersin.org FBDD is a strategy where small, low-complexity molecules, or "fragments," that bind weakly to a biological target are identified and then chemically elaborated into more potent, drug-like molecules. nih.govfrontiersin.org This approach allows for a more efficient exploration of chemical space and can lead to compounds with improved pharmacokinetic properties. nih.gov

An example of this precursor transformation can be seen in the development of potent NMDA receptor ligands. nih.gov In a study exploring structure-affinity relationships, an initial lead compound, a member of the N-(1-naphthyl)-N′-aryl-N′-methylguanidine class, was systematically modified. nih.gov The introduction of a 3-trifluoromethyl substituent on the N'-phenyl ring was found to significantly increase binding affinity at the phencyclidine (PCP) binding site of the NMDA receptor. nih.gov This initial "hit" served as a precursor for the synthesis of a diverse set of 80 derivatives. Through these systematic chemical modifications, several compounds with low nanomolar affinity for the NMDA receptor were identified, highlighting them as promising candidates for development as PET radioligands. nih.gov This process of iterative chemical synthesis and biological evaluation, starting from a core fragment, exemplifies the transformation of a simple precursor into a highly potent and specific pharmacological tool.

Applications in Materials Science and Functional Materials

Integration into Advanced Materials

The core structure of 3-[3-(Trifluoromethyl)phenyl]benzonitrile serves as a valuable building block in the synthesis of more complex molecules and polymers for advanced material applications.

The trifluoromethyl (-CF3) group is a key contributor to the enhanced stability observed in materials derived from this compound. The presence of -CF3 groups is known to improve the thermal stability of polymers and small molecules. For instance, trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives have been reported to exhibit decomposition temperatures in the range of 195–308 °C. uohyd.ac.in Similarly, novel fluorinated polyimides containing trifluoromethyl groups show high thermal stability, with 5% weight loss occurring at temperatures as high as 531 °C in air. researchgate.net The trifluoromethyl groups can also enhance the reactivity of the molecule, making it a valuable component for various synthetic applications. evitachem.com This enhanced stability and reactivity are critical for the longevity and performance of materials in demanding environments, such as in electronic devices.

Optoelectronic and Photophysical Applications

Derivatives of benzonitrile (B105546) are at the forefront of research for next-generation optoelectronic devices, owing to their unique photophysical properties.

Molecules designed with a donor-acceptor (D-A) structure are central to achieving Thermally Activated Delayed Fluorescence (TADF). TADF materials allow for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (rISC), enabling internal quantum efficiencies approaching 100% in theory. frontiersin.org This is accomplished by designing molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). researchgate.net

Research into donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds, which are structurally related to this compound, has demonstrated their potential as TADF emitters. researchgate.netrsc.org In these systems, units like phenoxazine (B87303) or carbazole (B46965) act as electron donors, while the fluorinated benzonitrile core functions as the electron acceptor. researchgate.netrsc.org This strategic separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor facilitates a small ΔEST, which is essential for efficient TADF. researchgate.nettandfonline.com

Table 1: Photophysical Properties of Related Benzonitrile Derivatives This table summarizes the key properties of multifunctional benzonitrile derivatives investigated for their TADF and mechanofluorochromic characteristics.

PropertyObservationSource
Fluorescence Type Dual charge transfer thermally activated delayed fluorescence (CT-TADF) in solution. rsc.org
Solid-State Emission Dual TADF emission is partially maintained in the solid state. rsc.org
Stimuli Response Exhibits mechanofluorochromic luminescence (MCL) upon mechanical stress or exposure to solvent vapor. rsc.org

Mechanofluorochromism is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli, such as grinding or pressure. This property is highly desirable for applications in sensors, security inks, and data storage.

Studies on multifunctional benzonitrile derivatives have revealed significant mechanofluorochromic luminescence (MCL). rsc.org The application of mechanical stress or exposure to solvent vapors can induce changes in the supramolecular structure and packing of the molecules in the solid state. rsc.org These structural rearrangements alter the intermolecular interactions, leading to observable shifts in the emission wavelength. researchgate.netrsc.org The ability to link this mechanofluorochromic behavior to TADF properties offers a pathway to develop advanced, stimuli-responsive materials for optoelectronic applications. frontiersin.orgrsc.org

The high efficiency promised by TADF materials makes them excellent candidates for the emitting layer in Organic Light-Emitting Diodes (OLEDs). By harvesting both singlet and triplet excitons, TADF-based OLEDs can achieve higher brightness and efficiency compared to conventional fluorescent OLEDs. tandfonline.comelsevierpure.com

OLED devices have been successfully fabricated using multifunctional benzonitrile derivatives as the active emitting layer. researchgate.netrsc.org These devices demonstrate tunable emission properties that can be controlled by the method of film preparation. rsc.org For example, a benzonitrile derivative substituted with five carbazole units (5CzBN) was used in a light-blue emitting OLED that achieved a high external quantum efficiency (EQE) of 14.8%. elsevierpure.com The performance of these OLEDs underscores the potential of this class of materials to replace traditional phosphorescent emitters that rely on rare and expensive metals. researchgate.net

Table 2: Example Performance of an OLED Using a Benzonitrile Derivative Emitter This table presents the electroluminescent characteristics of an OLED that uses a multifunctional benzonitrile derivative (compound 7 from the source) as the active layer. researchgate.net

MetricValueSource
Device Structure ITO/HATCN/TAPC/EML/TPBi/LiF/Al researchgate.net
Emitting Material Layer (EML) Neat film of the benzonitrile derivative researchgate.net
Maximum Luminance > 1000 cd/m² researchgate.net
Maximum Current Efficiency ~ 1.5 cd/A researchgate.net
Maximum Power Efficiency ~ 1.0 lm/W researchgate.net
External Quantum Efficiency (EQE) ~ 0.8% researchgate.net

Environmental Fate, Degradation, and Toxicological Mechanisms

Environmental Persistence of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are noted for their stability, a characteristic that can lead to their long-term presence in various environmental compartments. This persistence is largely attributable to the strength of the carbon-fluorine bond.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. researchgate.net This exceptional strength confers remarkable stability to organofluorine compounds, making them resistant to many natural degradation processes. alfa-chemistry.combluefrogscientific.com In environmental settings such as soil and water, this stability means that compounds containing C-F bonds are not easily broken down by hydrolysis, oxidation, or thermal degradation. alfa-chemistry.com The high electronegativity of the fluorine atom polarizes the C-F bond, further contributing to its strength and stability. alfa-chemistry.comanylearn.ai Consequently, fluorinated aromatic compounds like those containing a trifluoromethyl (-CF3) group are expected to persist in the environment for extended periods. bluefrogscientific.comnih.gov While the trifluoromethyl group is generally considered stable, it can undergo decomposition under certain conditions, such as in the presence of strong acids or specific catalysts, though these conditions are not typical of most natural environments. nih.gov

Table 1: Comparison of Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-F~485 researchgate.net
C-H~413
C-C~348
C-Cl~339
C-Br~285
C-I~213

This table illustrates the superior strength of the carbon-fluorine bond compared to other common chemical bonds, highlighting the basis for the environmental persistence of fluorinated compounds.

Persistent organic pollutants can be transported over vast distances from their source through atmospheric and oceanic currents. wikipedia.org For fluorinated compounds, particularly those with high stability and resistance to degradation, there is a potential for long-range environmental transport. academie-sciences.fr While specific data on the long-range transport of 3-[3-(Trifluoromethyl)phenyl]benzonitrile is not available, the properties of other persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), offer insights. These substances have been detected in remote regions like the Arctic, far from their industrial origins. wikipedia.org Their mobility is facilitated by their persistence and, for some, their ability to partition between water, air, and soil. wikipedia.orgacademie-sciences.fr Compounds with trifluoromethyl groups may be subject to similar long-range transport dynamics, leading to their distribution on a global scale.

Biodegradation and Biotransformation Pathways

Despite their general resistance to degradation, some microorganisms have evolved pathways to break down fluorinated organic compounds. This biodegradation is a critical process in the eventual removal of these persistent chemicals from the environment.

The biodegradation of halogenated organic compounds can occur under both aerobic and anaerobic conditions. However, for many halogenated compounds, anaerobic degradation is a more favorable pathway. researchgate.net Under anaerobic conditions, some microorganisms can utilize halogenated compounds as electron acceptors in a process known as reductive dehalogenation. While defluorination has been considered more challenging than the removal of other halogens, studies have shown that fluorinated aromatic compounds can be degraded under specific anaerobic conditions, such as denitrifying conditions. researchgate.netnih.gov For instance, the degradation of some fluorobenzoates has been observed under denitrifying conditions, but the compounds were found to be resistant under sulfate-reducing and methanogenic conditions. nih.gov The degradation of benzonitrile (B105546) itself has been studied, with adapted activated sludge showing the ability to break it down, suggesting that the nitrile group can be a point of microbial attack. nih.gov

Various microorganisms have been identified for their ability to degrade aromatic hydrocarbons. Among these, species from the genus Pseudomonas are frequently noted for their metabolic versatility. Pseudomonas stutzeri, in particular, has been shown to degrade a range of aromatic compounds, including some halogenated ones. nih.govresearchgate.netnih.gov Strains of P. stutzeri have been isolated that can utilize fluorobenzoates as a growth substrate under denitrifying conditions. nih.gov This bacterium has also been implicated in the degradation of other complex aromatic hydrocarbons found in petroleum-contaminated sites. nih.govmdpi.com While there is no specific report on P. stutzeri degrading this compound, its known capabilities with related fluorinated and aromatic structures suggest it could be a candidate for bioremediation research involving this class of compounds.

Table 2: Examples of Aromatic Compounds Degraded by Pseudomonas Species

CompoundDegrading Pseudomonas SpeciesReference(s)
NaphthalenePseudomonas putida nih.gov
PhenanthrenePseudomonas sp. nih.gov
ButylbenzenePseudomonas stutzeri nih.govresearchgate.net
2-FluorobenzoatePseudomonas stutzeri nih.gov
4-FluorobenzoatePseudomonas stutzeri nih.gov

This table provides examples of the diverse range of aromatic compounds that can be metabolized by bacteria of the Pseudomonas genus, underscoring their potential role in the bioremediation of complex aromatic pollutants.

The cleavage of the C-F bond by enzymes is the key step in the biodegradation of organofluorine compounds. This process, known as defluorination, can be challenging due to the bond's high stability. umn.edu However, various microbial enzymes, known as defluorinases, have been identified that can catalyze this reaction. nih.gov These enzymes often work through mechanisms that activate the C-F bond, making it more susceptible to cleavage. mdpi.com For compounds with a trifluoromethyl group, the enzymatic removal of fluorine atoms can be particularly difficult. nih.gov In some cases, the trifluoromethyl group is not completely degraded but is instead transformed into trifluoroacetate, a persistent metabolite. nih.gov Research into the photolytic degradation of compounds containing a trifluoromethyl group has suggested that defluorination can be a common pathway. researchgate.netnih.gov The enzymatic processes that could lead to the complete mineralization of compounds like this compound are a subject of ongoing research, with the goal of harnessing these natural capabilities for environmental remediation. umn.edunih.gov

Formation and Toxicity of Degradation Products

The breakdown of the parent compound can lead to the formation of various metabolites, which may possess their own distinct toxicological properties and environmental persistence.

While specific experimental metabolism studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be inferred from the biotransformation of its structural components: benzonitrile, biphenyl (B1667301), and trifluoromethyl-containing aromatic compounds.

The primary pathway for the microbial degradation of benzonitrile involves the hydrolysis of the nitrile group. nih.govnih.gov This process is typically mediated by a nitrile hydratase-amidase system or a nitrilase. nih.gov The nitrile (-C≡N) is first converted to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH), releasing ammonia. nih.gov Therefore, a probable metabolite of this compound is 3-[3-(trifluoromethyl)phenyl]benzoic acid .

Furthermore, aromatic rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes in mammalian systems. mdpi.com Studies on the related compound 3-trifluoromethyl-alpha-ethylbenzhydrol have shown that aromatic hydroxylation is a major metabolic route, yielding hydroxylated products that are then conjugated for excretion. nih.gov The biphenyl structure itself is known to be metabolized to various hydroxylated derivatives (hydroxybiphenyls). nih.gov

The presence of the trifluoromethyl (-CF3) group is a critical factor influencing metabolism. This group is highly stable and generally increases the metabolic stability of the parent molecule due to the strength of the carbon-fluorine bond, which resists oxidative metabolism. mdpi.combeilstein-journals.org This property can enhance the persistence of the compound and its trifluoromethyl-containing metabolites in the environment. mdpi.com

The degradation of a xenobiotic does not always result in detoxification; in some cases, the byproducts or metabolites can exhibit greater toxicity than the original compound. For biphenyl-containing structures, there is evidence that their metabolites may be more genotoxic than the parent compound. nih.gov

Hydroxylated metabolites, such as those that could be formed from the aromatic rings of this compound, are of particular concern. Hydroxylated polychlorinated biphenyls (OH-PCBs), for example, have been shown to possess higher toxicity than their parent PCBs in some instances. mdpi.com These hydroxylated metabolites can be biologically active, sometimes acting as endocrine disruptors. mdpi.com Specifically, the metabolism of 2-hydroxybiphenyl can lead to oxidative DNA damage through redox cycling processes. nih.gov While direct evidence for this compound is unavailable, the potential for its hydroxylated metabolites to exhibit enhanced toxicity warrants consideration in a full risk assessment.

Advanced Analytical Methodologies for Research on 3 3 Trifluoromethyl Phenyl Benzonitrile

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the initial identification and verification of a synthesized chemical compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like 3-[3-(Trifluoromethyl)phenyl]benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous assignment of its structure.

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the spectrum would be complex, showing a series of multiplets corresponding to the protons on the two phenyl rings. The chemical shifts and coupling constants (J-values) would be critical in determining the substitution pattern.

¹³C NMR: This method probes the carbon skeleton of the molecule. It would show distinct signals for each unique carbon atom, including the quaternary carbons of the cyano (-CN) and trifluoromethyl (-CF₃) groups, as well as the carbons of the biphenyl (B1667301) framework. The large chemical shift of the -CF₃ carbon and the characteristic shift of the nitrile carbon would be key identifiers.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is an essential tool. It would typically show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is highly indicative of the electronic environment of the group.

A hypothetical data table for the NMR characterization is presented below. Note that these are expected values and would need to be confirmed by experimental data.

NMR Data Expected Chemical Shift (δ) / ppm Coupling Constants (J) / Hz
¹H NMR 7.50 - 8.00 (multiplets)N/A
¹³C NMR ~118 (CN), ~124 (q, ¹JCF), 125-140 (aromatic C)¹JCF ≈ 272 Hz
¹⁹F NMR ~ -63.0 (singlet)N/A

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the sharp, strong absorption band for the nitrile (-C≡N) stretching vibration. Additionally, strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent.

Functional Group Expected Absorption Range (cm⁻¹)
C≡N Stretch (Nitrile)2220 - 2240
C-F Stretch (Trifluoromethyl)1100 - 1350
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic)3000 - 3100

Mass Spectrometry for Product Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

LC-HRMS combines the separation capabilities of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry. This technique would be used to confirm the molecular formula of this compound. The high resolution allows for the determination of the exact mass to several decimal places, which can distinguish the target compound from other species with the same nominal mass. The expected exact mass can be calculated from the isotopic masses of its constituent atoms (C₁₄H₈F₃N).

Technique Expected Result
HRMS (ESI+) Calculated m/z for [M+H]⁺: 260.0682
Calculated m/z for [M+Na]⁺: 282.0501

Structural Elucidation via Crystallography

While spectroscopic methods provide information about connectivity, crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This data is crucial for understanding the molecule's conformation and how it packs in the crystal lattice, which is influenced by intermolecular interactions. The resulting crystal structure would confirm the meta substitution pattern of both the nitrile and trifluoromethyl groups.

Crystallographic Parameter Information Provided
Crystal System The symmetry of the unit cell.
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions The size and shape of the repeating unit.
Bond Lengths & Angles Precise geometric parameters of the molecule.
Dihedral Angle The twist angle between the two phenyl rings.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is fundamental for determining the thermal stability and decomposition profile of a material.

For this compound, a TGA analysis would provide critical data on its thermal resilience. The process involves heating a small sample of the compound on a precision balance inside a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting data is plotted as a mass versus temperature curve.

Detailed Research Findings: While specific TGA data for this compound is not extensively available in published literature, the analysis of structurally related energetic materials containing trifluoromethyl and triazole rings shows decomposition temperatures (Td) as high as 232 °C. researchgate.net For this compound, the TGA curve would be expected to show a stable baseline up to the point of decomposition or volatilization. The onset temperature of mass loss would indicate the limit of its thermal stability. Any significant mass loss at lower temperatures could suggest the presence of volatile impurities or solvents. The profile of the decomposition, whether a single sharp drop or a multi-step process, would offer insights into the degradation mechanism of the molecule. Isothermal TGA, where the sample is held at a constant temperature, could also be used to study its long-term thermal stability. nih.gov

Parameter Information Yielded Expected Outcome for this compound
Onset of DecompositionThe temperature at which the compound begins to degrade.Expected to be high, indicating good thermal stability due to aromatic rings.
Decomposition ProfileThe pattern of mass loss over temperature.Likely a single-step decomposition, but could show multiple steps if degradation occurs via distinct stages.
Residual MassThe amount of material remaining at the end of the analysis.Expected to be near zero unless a char or inorganic residue is formed.

Electron Microscopy Techniques

Electron microscopy techniques are powerful tools for visualizing materials at the micro- and nanoscale, providing information on morphology, structure, and elemental composition.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. TEM provides high-resolution imaging, allowing for the visualization of features at the nanometer scale. researchgate.net

Detailed Research Findings: For a small organic molecule like this compound, TEM would typically be used to study its crystalline structure or its morphology when incorporated into a larger matrix, such as a polymer or a composite material. researchgate.net If the compound can be crystallized into sufficiently thin lamellae, high-resolution TEM could potentially provide direct imaging of the crystal lattice. More commonly, TEM would be applied to nanoparticles or thin films composed of or containing this molecule, revealing details about particle size distribution, shape, and the dispersion of the compound within a host material. nih.gov

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution surface imaging by scanning a sample with a focused beam of electrons. It is distinguished from conventional SEM by its field-emission gun, which provides a brighter, more coherent electron beam, enabling higher resolution imaging, especially at low accelerating voltages. bohrium.comspectrabase.com

Detailed Research Findings: FE-SEM would be an invaluable tool for examining the surface morphology of this compound in its solid, crystalline state. The analysis would reveal details about crystal habit, surface topography, and the size and shape of crystalline aggregates. If the compound is used to create thin films or coatings, FE-SEM could be used to assess the uniformity, thickness, and surface quality of these layers. For instance, in the context of organic electronics where related benzonitrile (B105546) derivatives are used, FE-SEM is critical for visualizing the morphology of the deposited films, which directly impacts device performance. bohrium.com

Energy Dispersive X-ray (EDAX) Analysis

Energy Dispersive X-ray (EDAX) Analysis, also known as EDS or EDX, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is typically integrated with an electron microscope (SEM or TEM). The electron beam strikes the sample, exciting electrons and causing the emission of characteristic X-rays. The energy of these X-rays is specific to the elements present in the sample. chemijournal.com

Detailed Research Findings: When applied to this compound, EDAX analysis would confirm the presence of Carbon (C), Nitrogen (N), and Fluorine (F). Hydrogen (H) is too light to be detected by this method. EDAX can provide a semi-quantitative elemental composition of the sample. This is particularly useful for confirming the purity of a sample or for mapping the elemental distribution across a surface when the compound is part of a larger assembly or composite material. For example, an EDAX map would show the uniform distribution of fluorine, indicating a homogeneous presence of the trifluoromethyl groups.

Technique Primary Information Application to this compound
TEMInternal structure, crystallinity, particle size.Analysis of nanocrystals or dispersion within a composite material.
FE-SEMSurface morphology, topography, crystal habit.Imaging of bulk crystals or the surface of thin films.
EDAXElemental composition and distribution.Confirmation of C, N, and F presence and mapping their distribution.

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a highly sensitive method for measuring the magnetic properties of materials. The sample is vibrated in a uniform magnetic field, which induces an electrical signal in a set of pick-up coils. This signal is proportional to the magnetic moment of the sample. VSM can be used to generate hysteresis loops, from which properties like coercivity, retentivity, and saturation magnetization can be determined.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For organic compounds, it typically provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). Other elements like fluorine can also be determined. The experimental results are then compared to the theoretical values calculated from the molecular formula to assess the purity of the synthesized compound.

Detailed Research Findings: The molecular formula for this compound is C₁₄H₈F₃N. The theoretical elemental composition can be calculated based on its molecular weight of approximately 247.22 g/mol . While specific experimental reports for this compound are not widely published, the synthesis of related benzonitrile derivatives is often confirmed by elemental analysis where the found percentages closely match the calculated values.

Table of Theoretical Elemental Composition

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 14 168.154 68.01%
Hydrogen (H) 1.008 8 8.064 3.26%
Fluorine (F) 18.998 3 56.994 23.05%
Nitrogen (N) 14.007 1 14.007 5.67%

| Total | | | 247.219 | 100.00% |

Q & A

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic protons .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves steric effects of the -CF₃ group on molecular packing .

How can conflicting biological activity data across studies be resolved?

Advanced
Discrepancies may arise from:

  • Purity Variations : Impurities (e.g., unreacted boronic acid) can skew results. Use orthogonal purification (e.g., flash chromatography followed by recrystallization) .
  • Assay Conditions : Differences in cell lines, solvent (DMSO vs. saline), or concentration ranges require standardization. Validate using positive controls (e.g., known kinase inhibitors) .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

What strategies optimize regioselectivity in derivatization reactions?

Q. Advanced

  • Directed Metalation : Use directing groups (e.g., -OMe) to position catalysts for selective functionalization .
  • Computational Guidance : DFT calculations predict transition-state energies for competing pathways (e.g., para vs. meta substitution) .
  • Protecting Groups : Temporarily block reactive sites (e.g., nitrile protection as a thioamide) to direct reactions to desired positions .

How does this compound interact with biological targets?

Q. Advanced

  • Enzyme Inhibition : The -CF₃ group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR). IC₅₀ values are determined via fluorescence polarization assays .
  • Metabolic Stability : Cytochrome P450 enzymes oxidize the nitrile group to amides, impacting pharmacokinetics. Use hepatic microsome assays to track metabolites .
  • Toxicity Screening : Ames tests and zebrafish models assess genotoxicity and developmental effects .

What environmental impacts are associated with this compound?

Q. Advanced

  • Persistence : The -CF₃ group resists hydrolysis, leading to bioaccumulation. Monitor via LC-MS/MS in soil/water samples .
  • Degradation Pathways : Photolysis under UV light generates trifluoroacetic acid (TFA), requiring remediation strategies (e.g., ozonation) .

How can computational models predict its pharmacodynamic profile?

Q. Advanced

  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., COX-2). Validate with co-crystallized ligands .
  • QSAR Studies : Correlate substituent electronegativity with logP and bioavailability using Gaussian09 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.